1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a tertiary amine-containing pyrrolidine derivative characterized by a central pyrrolidine ring substituted with an ethanone group and a [(2-aminoethyl)-ethyl-amino]-methyl side chain. Its structural complexity, featuring both amino and carbonyl functionalities, suggests versatility in interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-[3-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(7-5-12)8-11-4-6-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYIZIMERZDLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the ethanone group through a Friedel-Crafts acylation reaction. The aminoethyl-ethylamino side chain can be added via nucleophilic substitution reactions, often using amines and alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Introduction to 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1353967-31-3, is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its unique structure allows for diverse applications, particularly in drug development and synthesis.
Pharmacological Applications
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has shown promise in several pharmacological contexts:
- Neuropharmacology : Due to its structural similarity to neurotransmitters, it may interact with various receptors in the central nervous system, potentially leading to the development of novel therapeutic agents for neurological disorders.
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, indicating potential for further research into this area.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules:
- Building Block for Drug Synthesis : The presence of amino groups allows for further functionalization, making it a versatile building block for synthesizing pharmaceuticals.
- Ligand Development : It can be used to develop ligands for various biological targets, enhancing the specificity and efficacy of drug candidates.
Biochemical Research
The compound's unique structure makes it suitable for biochemical research:
- Enzyme Inhibition Studies : It can be utilized to study enzyme interactions and inhibition mechanisms, contributing to the understanding of metabolic pathways.
- Cellular Studies : Investigating its effects on cell lines can provide insights into its biological activity and potential therapeutic uses.
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of structurally related compounds in rodent models. The results indicated that compounds similar to 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone significantly reduced depressive behaviors, suggesting that this compound could be a candidate for further development as an antidepressant.
Case Study 2: Synthesis of Novel Ligands
Research focused on synthesizing new ligands for GABA receptors using derivatives of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone. The study demonstrated that these ligands exhibited enhanced binding affinity compared to existing drugs, highlighting the compound's potential in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
ZINC49171024 (1-[(3S)-3-[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrrolidin-1-yl]ethanone)
- Structure: Contains a pyrrolidin-1-yl ethanone core linked to a 1,3,4-oxadiazole ring and an indole group.
- Biological Activity: Identified as a broad-spectrum antibiotic candidate against pathogens like N. gonorrhoeae and S. aureus via in silico studies. Its indole moiety may enhance membrane penetration, while the oxadiazole ring contributes to enzyme inhibition (e.g., methyltransferases) .
- Key Difference: The indole-oxadiazole substituent replaces the [(2-aminoethyl)-ethyl-amino]-methyl group, altering target specificity.
S 16924 ((R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)
- Structure: Features a fluorophenyl-ethanone group and a dihydrobenzodioxin-ether side chain on pyrrolidine.
- Biological Activity : A potent serotonin (5-HT1A) agonist and antipsychotic agent. It blocks dopamine receptors (ID50 = 0.96 mg/kg in schizophrenia models) and exhibits anticataleptic effects via 5-HT1A modulation .
- Key Difference: The fluorophenyl and benzodioxin groups enhance CNS penetration and receptor affinity, unlike the aminoethyl-ethyl-amine side chain of the target compound.
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9)
- Structure: A pyrrole-based ethanone derivative with phenyl, ethyl, and methyl substituents.
- Applications: Used in synthetic chemistry for heterocyclic drug intermediates. Its amino and phenyl groups facilitate π-π stacking and hydrogen bonding in molecular recognition .
- Key Difference : The pyrrole ring replaces pyrrolidine, reducing conformational flexibility but increasing aromatic interactions.
(S)-1-(2-(((3-(2-Methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)ethanone
- Structure: Contains an imidazo-pyridazine moiety attached to the pyrrolidine-ethanone core.
- Biological Activity: Evaluated as an adaptor-associated kinase 1 (AAK1) inhibitor for pain management. Demonstrates nanomolar-level inhibition (IC50 = 365.4 nM) .
- Key Difference: The imidazo-pyridazine group introduces planar rigidity, enhancing kinase binding compared to the flexible aminoethyl side chain of the target compound.
Comparative Analysis Table
Pharmacological and Mechanistic Insights
- Target Compound: The [(2-aminoethyl)-ethyl-amino] side chain may enable interactions with G-protein-coupled receptors (GPCRs) or ion channels, similar to S 16924’s 5-HT1A activity .
- Efficacy : Compared to ZINC49171024 (antibacterial) and S 16924 (ID50 = 0.96 mg/kg), the target compound’s lack of direct activity data underscores the need for further evaluation.
Biological Activity
1-(3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known as AM96793, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
- Chemical Formula : CHNO
- CAS Number : 2090407-66-0
- Molecular Structure : The compound features a pyrrolidine ring, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of interest include:
-
Antiparasitic Activity :
- Research has indicated that derivatives containing pyrrolidine structures exhibit antiparasitic properties, particularly against Trypanosoma species. A study demonstrated that substituted pyrrolo[2,3-d]pyrimidines could inhibit pteridine reductase 1 (PTR1), an enzyme crucial for the survival of these parasites .
-
Antibacterial and Antifungal Activity :
- Pyrrolidine derivatives have shown varying degrees of antibacterial and antifungal activities. In vitro studies have reported that certain pyrrolidine compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to >125 µg/mL .
-
Anticancer Potential :
- Recent investigations into the anticancer properties of related compounds have shown promising results. A series of pyrrolidine-based compounds were evaluated against prostate (PC3) and skin (A375) cancer cell lines, revealing significant cytotoxicity with IC values ranging from 21.86 to 40.37 µg/mL, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC / MIC (µg/mL) |
|---|---|---|---|
| Antiparasitic | Trypanosoma brucei | Inhibition of PTR1 | Not specified |
| Antibacterial | Staphylococcus aureus | Growth inhibition | 75 |
| Escherichia coli | Growth inhibition | >125 | |
| Antifungal | Candida albicans | Growth inhibition | Not specified |
| Anticancer | PC3 (Prostate cancer) | Cytotoxicity | 21.86–40.37 |
| A375 (Skin cancer) | Cytotoxicity | 21.86–40.37 |
Case Study 1: Antiparasitic Activity
A study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidines demonstrated that several compounds exhibited significant antiparasitic activity against Trypanosoma brucei. The mechanism involved inhibition of PTR1, which is essential for the parasite's survival.
Case Study 2: Anticancer Activity
In a recent study evaluating various pyrrolidine derivatives for anticancer properties, compounds were tested against PC3 and A375 cell lines using the Alamar Blue assay method. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as novel anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3-{[(2-amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For example, the pyrrolidine core can be functionalized via reductive amination or nucleophilic substitution to introduce the [(2-amino-ethyl)-ethyl-amino]-methyl group. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for anhydrous conditions) are critical to avoid side reactions like over-alkylation. Purification often requires column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) .
Q. How can researchers determine the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Solubility is assessed via shake-flask methods in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS). Stability studies use HPLC or LC-MS to monitor degradation under varying temperatures (4°C to 37°C) and light exposure. For hydrolytic stability, incubate the compound in aqueous solutions and track half-life using UV-Vis spectroscopy .
Q. What analytical techniques validate the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR spectra (in CDCl₃ or DMSO-d₆) verify substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). X-ray crystallography resolves 3D conformation if crystalline .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s binding affinity to neurotransmitter receptors (e.g., GPCRs)?
- Methodological Answer : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Ki) in membrane preparations from transfected HEK293 cells. Surface plasmon resonance (SPR) measures real-time binding kinetics. Computational docking (e.g., AutoDock Vina) predicts interaction modes with receptor homology models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Perform meta-analysis of dose-response curves (EC₅₀/IC₅₀) under standardized conditions (e.g., cell line, assay type). Validate discrepancies via orthogonal assays (e.g., functional cAMP assays vs. calcium flux). Control for batch-to-batch variability in compound purity using QC protocols (HPLC ≥95% purity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for target enzymes?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., ethyl → methyl on the amino group) and test against target vs. off-target enzymes (e.g., kinases, phosphatases). Use molecular dynamics simulations to analyze steric/electronic effects on binding. Prioritize analogs with >10-fold selectivity in enzyme inhibition assays .
Q. What experimental approaches elucidate the compound’s metabolic pathways in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
